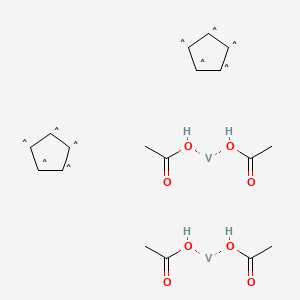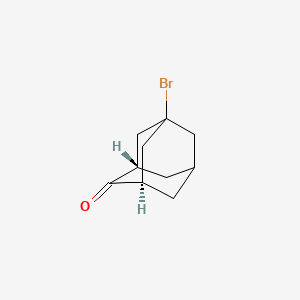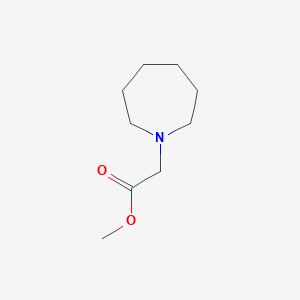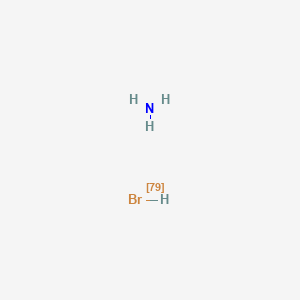butanoic acid](/img/structure/B12061531.png)
2-amino-4-[(3-amino-3-hydroxycarbonylpropyl)disulfanyl](113C)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid is a complex organic compound characterized by the presence of amino and disulfide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid typically involves multiple steps. One common method includes the formation of the disulfide bond through the oxidation of thiol precursors. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful monitoring of reaction parameters to achieve high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid exerts its effects involves the interaction of its functional groups with various molecular targets. The disulfide bond plays a crucial role in redox reactions, influencing the compound’s reactivity and stability. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: Similar structure but lacks the disulfide bond.
2-amino-4-(trifluoromethoxy)butanoic acid: Contains a trifluoromethoxy group instead of the disulfide bond.
2-amino-3-(4-benzoylphenyl)propanoic acid: An alanine derivative with a benzoyl group.
Uniqueness
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid is unique due to the presence of both amino and disulfide functional groups, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H16N2O4S2 |
|---|---|
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
2-amino-4-[(3-amino-3-hydroxycarbonylpropyl)disulfanyl](113C)butanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/i7+1,8+1 |
Clé InChI |
ZTVZLYBCZNMWCF-BFGUONQLSA-N |
SMILES isomérique |
C(CSSCCC([13C](=O)O)N)C([13C](=O)O)N |
SMILES canonique |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)


![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
